

Molecular Profile and Preclinical Characteristics of Naquotinib

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Compound Focus: Naquotinib

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Naquotinib (ASP8273) is an orally available, irreversible, mutant-selective epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) developed primarily for non-small cell lung cancer (NSCLC) with activating EGFR mutations [1]. Its development aimed to overcome the T790M resistance mutation while sparing wild-type EGFR, and its profile revealed additional, unexpected kinase targets [2] [1] [3].

Chemical and Biochemical Properties

- **Chemical Structure:** A pyrazine carboxamide-based small molecule [2].
- **Molecular Formula:** C₃₀H₄₂N₈O₃ [1].
- **Molecular Weight:** 562.71 g/mol [1].
- **Mechanism of Action:** Irreversible covalent binding to the Cys-797 residue in the kinase domain of mutant EGFR, leading to prolonged inhibition of EGFR phosphorylation [1]. Mass spectrometry confirmed this covalent binding to the L858R/T790M mutant EGFR, with inhibition lasting over 24 hours [1].

In Vitro Inhibitory Profile (IC50 Values)

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of **Naquotinib** against key EGFR mutants and other relevant kinases, demonstrating its mutant-selective nature and unexpected off-target activity.

Target	IC50 Value	Experimental Context / Cell Line	Citation
EGFR Activating Mutations (e.g., L858R, Ex19del)	8-33 nM	NSCLC cell lines harboring EGFR mutations	[1]
EGFR with T790M Resistance Mutation	6-9 nM	Kinase and cell-based assays (e.g., L858R/T790M, del19/T790M)	[2] [4] [1]
Wild-Type (WT) EGFR	230 - 830 nM	Kinase and cell-based assays (e.g., A431 xenograft model)	[4] [1]
Bruton's Tyrosine Kinase (BTK)	0.23 nM	<i>In vitro</i> biochemical enzymatic assay	[3]
AXL Phosphorylation	Inhibited	PC-9 cells overexpressing AXL	[2]

This selectivity profile translates to potent inhibition of downstream signaling pathways; **Naquotinib** suppresses phosphorylation of ERK and AKT in NSCLC cell lines with EGFR mutations [1].

Key Experimental Protocols and Workflows

To evaluate the efficacy and resistance mechanisms of **Naquotinib**, several standard preclinical protocols were employed.

In Vitro Growth Inhibition Assay

This protocol measures the direct anti-proliferative effects of **Naquotinib** on cancer cells [5].

- **Cell Lines:** Utilize NSCLC lines harboring relevant EGFR mutations (e.g., PC-9 with Ex19del, NCI-H1975 with L858R/T790M) and a control line with WT EGFR (e.g., A431) [1] [5].
- **Plating:** Plate cells in 96-well plates at a density of 2,000–3,000 cells per well [5].
- **Compound Exposure:** Continuously expose cells to a serial dilution of **Naquotinib** for 96 hours [5].
- **Viability Measurement:** Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The formed formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (typically 570 nm) [5].

- **Data Analysis:** Calculate the percentage of cell viability relative to a DMSO-treated control and determine the IC50 values using non-linear regression analysis [5].

In Vivo Xenograft Tumor Models

This protocol evaluates the antitumor efficacy of **Naquotinib** *in vivo* [2] [1].

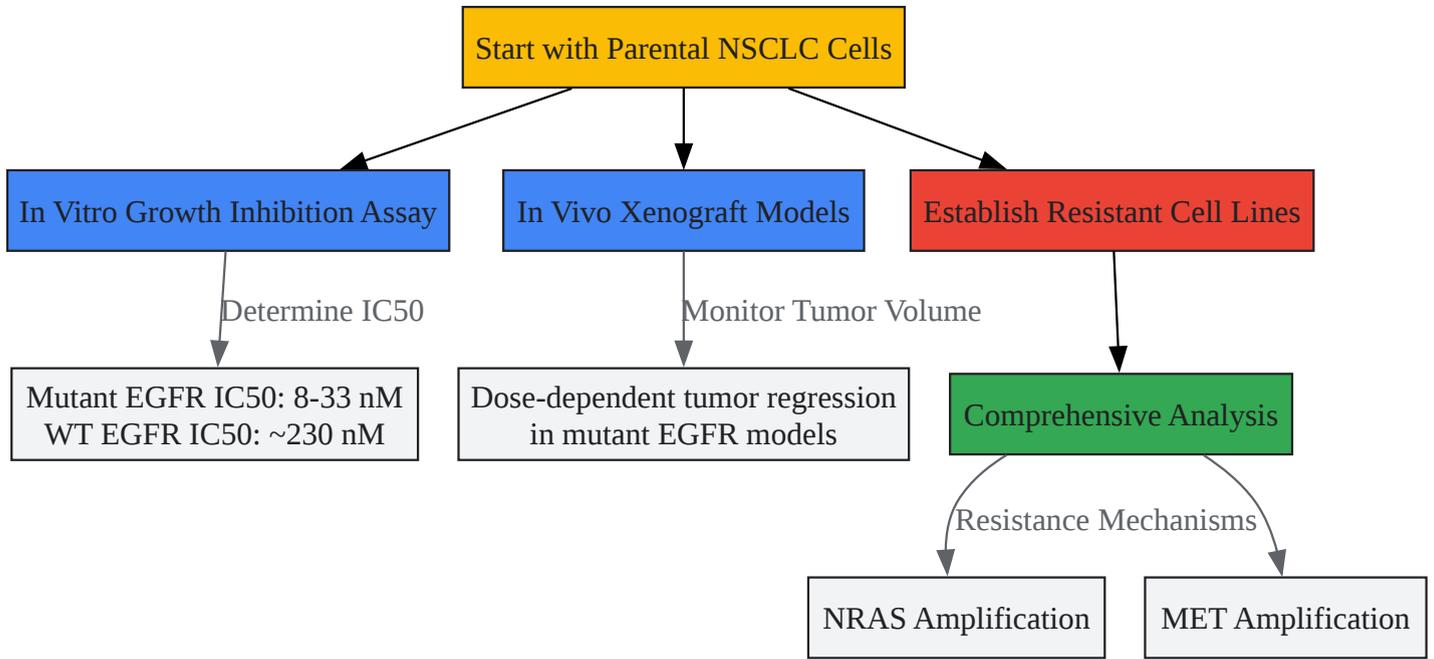
- **Animal Model:** Use immunodeficient mice (e.g., murine xenograft models) [2] [1].
- **Tumor Inoculation:** Subcutaneously implant human NSCLC cells (e.g., NCI-H1975, HCC827, PC-9) or patient-derived xenograft (PDX) cells (e.g., LU1868 with T790M/L858R) [2] [1].
- **Dosing:** Once tumors are established (e.g., ~100-200 mm³), randomize mice into groups and administer **Naquotinib** orally once daily. Doses of 10, 30, and 100 mg/kg have been used to assess dose-dependent responses [1].
- **Monitoring:** Measure tumor volumes and animal body weights regularly (e.g., 2-3 times per week) for up to 90 days to assess efficacy and tolerability [2] [1].
- **Endpoint Analysis:** Calculate tumor volume inhibition or regression. Tumors and normal tissues (e.g., skin) can be harvested for immunohistochemical analysis of EGFR pathway inhibition (e.g., phosphorylated EGFR) [2].

Establishing Acquired Resistance Cell Lines

This protocol investigates potential resistance mechanisms to **Naquotinib** [5].

- **Parental Cells:** Start with EGFR-TKI-naïve cells (e.g., PC-9) or cells with pre-existing resistance (e.g., RPC-9, a gefitinib-resistant line with T790M) [5].
- **Chronic Exposure:** Culture cells in gradually increasing concentrations of **Naquotinib** over several months [5].
- **Confirmation of Resistance:** Validate resistance by comparing the IC50 of the resistant pools to the parental lines using MTT assays [5].
- **Mechanism Elucidation:** Use comprehensive methods to analyze resistant cells:
 - **Phospho-RTK Arrays:** To identify hyperactivated tyrosine kinases [5].
 - **Targeted RNA Sequencing:** e.g., using a SureSelect RNA Human Kinome Kit to detect kinase domain mutations or amplifications [5].
 - **qPCR and FISH:** To confirm gene amplification (e.g., MET, NRAS) [5].

The following workflow diagrams the key experimental steps and potential resistance outcomes investigated in these studies:



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Experimental workflows for **Naquotinib** efficacy and resistance studies.

Clinical Trial Data and Developmental Status

Naquotinib entered clinical trials but its development was ultimately terminated.

Summary of Clinical Trial Outcomes

Trial Identifier	Phase	Patient Population	Key Findings	Status
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| **NCT02500927** [6] | II | TKI-naïve Japanese patients with EGFRm+ NSCLC (n=31) | **Disease Control Rate: 94% (29/31)** • Confirmed Complete Response: 1 (3%) • Confirmed Partial Response: 13 (42%) • Stable Disease: 15 (48%) Most common TEAE: Diarrhea (77%) | **Terminated** | | **NCT02192697** [1] | I/II | Patients with NSCLC and EGFR mutations | - | **Terminated** | | **NCT02588261 (SOLAR)** [7] | III | First-line

advanced EGFR+ NSCLC (Planned n=600, enrolled n=530) | Compared to gefitinib/erlotinib: • **Anticipated futility** • Grade 3 hyponatremia: 20.4% vs <1% • Grade 3 diarrhea: 6.0% vs 2.7% | **Terminated early** |

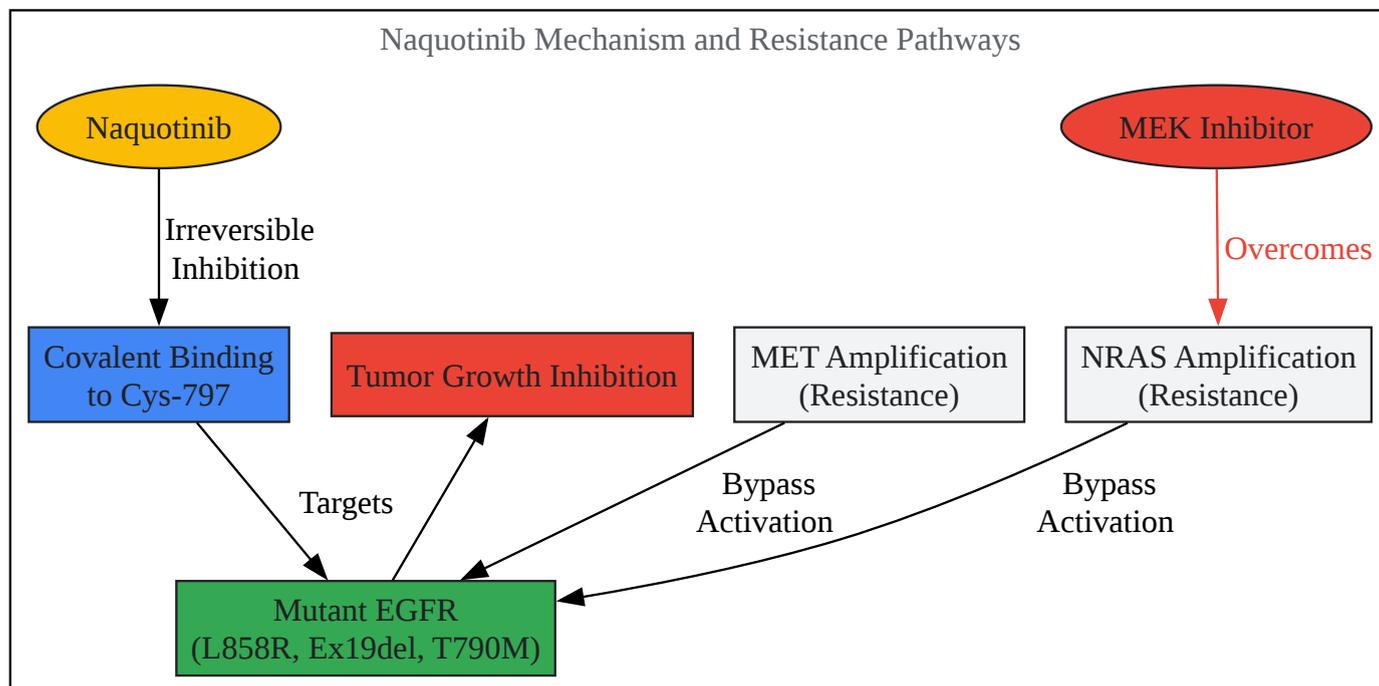
The SOLAR trial was halted in May 2017 after a pre-planned analysis by an independent monitoring committee indicated futility and an unfavorable risk-benefit profile compared to first-generation TKIs [7].

Acquired Resistance Mechanisms and Cross-Resistance Insights

A critical area of investigation was understanding how cancers develop resistance to **Naquotinib**.

- **Identified Resistance Mechanisms:** Research established that **MET or NRAS amplification** are acquired resistance mechanisms to **Naquotinib** [5]. These were identified in cell lines derived from both TKI-naïve and pre-treated resistant models.
- **Overcoming Resistance with Combination Therapy:**
 - In **Naquotinib**-resistant cells with **NRAS amplification**, combination therapy with MEK inhibitors (e.g., selumetinib, trametinib) demonstrated a "highly beneficial effect" [5].
 - This combination was also effective in inhibiting the growth of **osimertinib-resistant cells**, whereas the combination of a MEK inhibitor with osimertinib itself had limited effects, suggesting a potential therapeutic niche for **Naquotinib** in overcoming certain types of cross-resistance [5].

The diagram below illustrates the mechanism of action and the two primary resistance pathways identified for **Naquotinib**:



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Naquotinib inhibits mutant EGFR but resistance can arise via NRAS or MET amplification.

Repurposing Potential: Activity in DLBCL

Beyond NSCLC, **Naquotinib** demonstrated significant **off-target activity against Bruton's Tyrosine Kinase (BTK)** [3]. It covalently binds to the Cys-481 residue of BTK and shows potent inhibition in biochemical assays (IC₅₀ = 0.23 nM) [3].

- **Therapeutic Implication:** This BTK inhibition translates to potent antitumor activity in models of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), which is dependent on chronic active B-cell receptor (BCR) signaling [3].
- **In Vivo Efficacy:** In ABC-DLBCL xenograft models, **Naquotinib** (30 and 100 mg/kg) produced sustained tumor regression, outperforming the clinical activity of ibrutinib in a parallel model [3].

Conclusion and Developmental Summary

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